molecular formula C9H5F3O2S B6299523 5-(Trifluoromethyl)benzothiophene 1,1-dioxide CAS No. 2241052-58-2

5-(Trifluoromethyl)benzothiophene 1,1-dioxide

Cat. No. B6299523
CAS RN: 2241052-58-2
M. Wt: 234.20 g/mol
InChI Key: NDALTMJQJQBWEN-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)benzothiophene 1,1-dioxide is a chemical compound with the molecular formula C9H5F3O2S . It has a molecular weight of 234.2 and is a white to brown solid .


Molecular Structure Analysis

The InChI code for 5-(Trifluoromethyl)benzothiophene 1,1-dioxide is 1S/C9H5F3O2S/c10-9(11,12)7-1-2-8-6(5-7)3-4-15(8,13)14/h1-5H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-(Trifluoromethyl)benzothiophene 1,1-dioxide is a white to brown solid . It has a molecular weight of 234.2 .

Mechanism of Action

While the specific mechanism of action for 5-(Trifluoromethyl)benzothiophene 1,1-dioxide is not mentioned in the retrieved data, compounds based on the benzo[b]thiophene 1,1-dioxide scaffold have been found to inhibit STAT3, inducing apoptosis and blocking the cell cycle in cancer cells .

properties

IUPAC Name

5-(trifluoromethyl)-1-benzothiophene 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O2S/c10-9(11,12)7-1-2-8-6(5-7)3-4-15(8,13)14/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDALTMJQJQBWEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2(=O)=O)C=C1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)benzothiophene 1,1-Dioxide

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